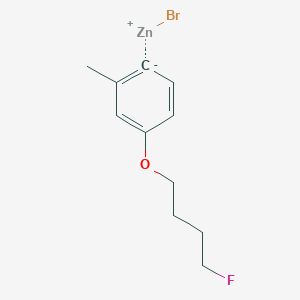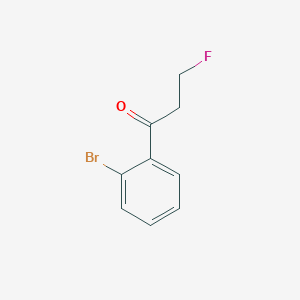
1-(2-Bromophenyl)-3-fluoro-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-fluoro-propan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a fluorine atom attached to a propanone chain. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-fluoro-propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-bromobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms the intermediate 1-(2-bromophenyl)propan-1-one.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-fluoro-propan-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The carbonyl group in the propanone chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous conditions to prevent side reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonated compounds.
Nucleophilic Substitution: Products include various substituted ketones and alcohols.
Reduction: The major product is 1-(2-bromophenyl)-3-fluoropropanol.
Scientific Research Applications
1-(2-Bromophenyl)-3-fluoro-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-fluoro-propan-1-one involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and proteins. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-fluoro-propan-1-one can be compared with similar compounds such as:
1-(2-Chlorophenyl)-3-fluoro-propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-chloro-propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-3-hydroxy-propan-1-one: Similar structure but with a hydroxyl group instead of fluorine.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-fluoropropan-1-one |
InChI |
InChI=1S/C9H8BrFO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5-6H2 |
InChI Key |
AOCAVTZTHWBYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


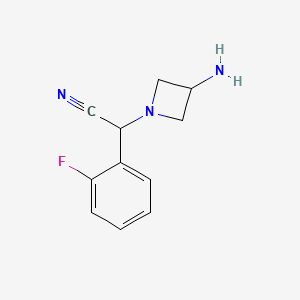
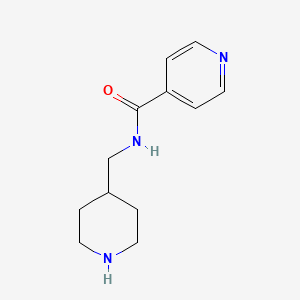
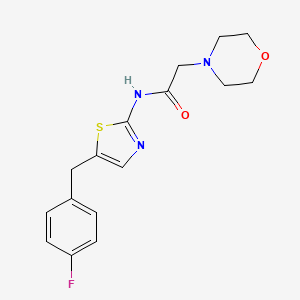
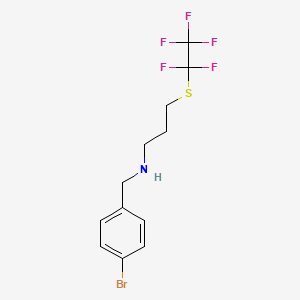
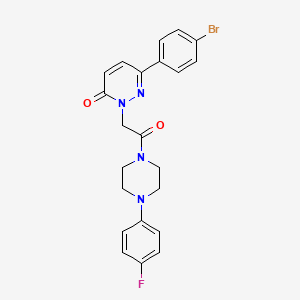
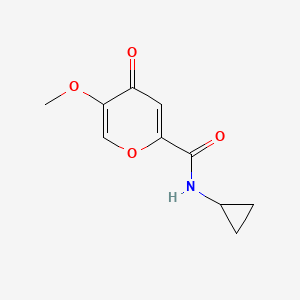
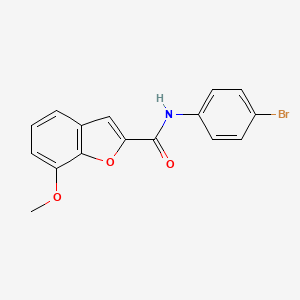
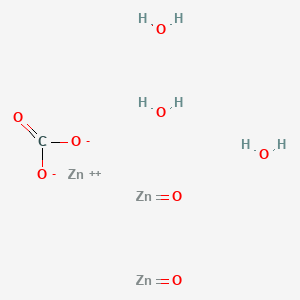
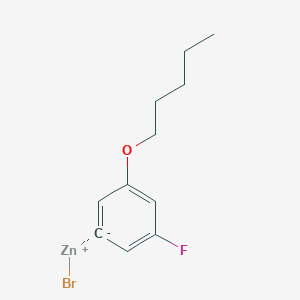

![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide](/img/structure/B14874948.png)
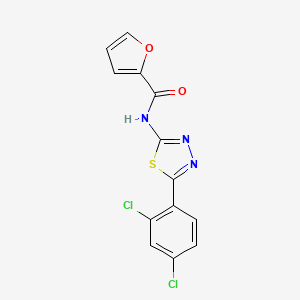
![2-(4-tert-butylphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14874964.png)
